molecular formula C20H30O B12429787 Retinol-d6

Retinol-d6

Cat. No.: B12429787
M. Wt: 292.5 g/mol
InChI Key: FPIPGXGPPPQFEQ-ILKHKWFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Retinol is a vital micronutrient and an endogenous metabolite that plays a crucial role in various physiological processes, including vision, immune function, and cellular communication . The deuterium labeling in Retinol-d6 makes it particularly useful in scientific research as it allows for precise tracking and quantification in metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Retinol-d6 typically involves the incorporation of deuterium atoms into the retinol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous purification steps such as chromatography to isolate the deuterium-labeled retinol from other by-products. The final product is then subjected to quality control tests to ensure its isotopic purity and chemical stability .

Chemical Reactions Analysis

Types of Reactions

Retinol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Retinol-d6 is unique due to its specific deuterium labeling, which provides a balance between isotopic enrichment and structural similarity to natural retinol. This makes it an ideal tracer for metabolic studies without significantly altering the compound’s biological activity .

Properties

Molecular Formula

C20H30O

Molecular Weight

292.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-3,7-bis(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i1D3,2D3

InChI Key

FPIPGXGPPPQFEQ-ILKHKWFDSA-N

Isomeric SMILES

[2H]C([2H])([2H])/C(=C\CO)/C=C/C=C(/C=C/C1=C(CCCC1(C)C)C)\C([2H])([2H])[2H]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C

Origin of Product

United States

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